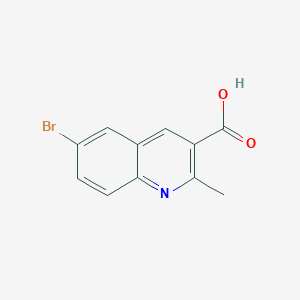

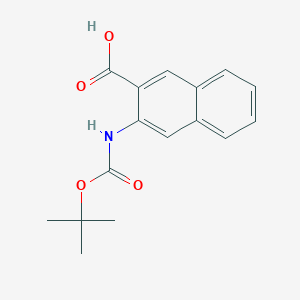

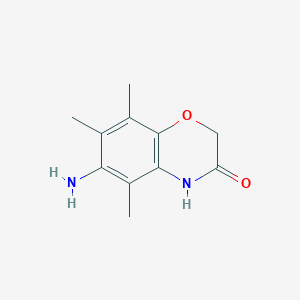

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one, is a derivative of the benzoxazinone family. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

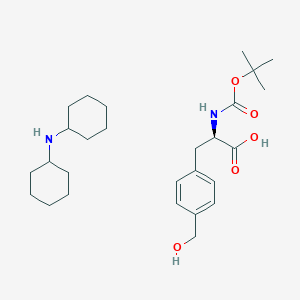

The synthesis of related benzoxazinone derivatives involves various organic reactions. For instance, the synthesis of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was achieved through a reaction catalyzed by 18-crown-6-ether at room temperature, using potassium carbonate and allyl bromide in dry acetone . Similarly, a series of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives were synthesized by linking amino acids and dipeptides to the benzoxazinone moiety via an amide bond . These methods suggest that the synthesis of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one could potentially involve similar strategies, such as the use of appropriate amino acid derivatives or alkylating agents.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as 2D-NMR, including gHSQC and gHMBC measurements. For example, the structure of 7-allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was verified using these methods and further confirmed by single-crystal X-ray diffraction . The molecular structure includes extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which are common features that could also be expected in the molecular structure analysis of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one.

Chemical Reactions Analysis

The reactivity of benzoxazinone derivatives with various nucleophiles has been explored. For instance, 6-iodo-4H-3,1-benzoxazin-4-one was allowed to react with nitrogen nucleophiles, leading to the formation of annelated quinazolinone derivatives and other related systems . This indicates that the compound of interest may also exhibit reactivity towards different nucleophiles, potentially leading to a variety of chemical transformations and new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of amino groups, for example, can confer the ability to form hydrogen bonds, which can affect solubility and stability. The antimicrobial activities of these compounds, as seen in the synthesized 6-iodo-4H-3,1-benzoxazin-4-one derivatives, suggest that the compound of interest may also possess biological activities worth exploring . The inhibitory activity towards human leukocyte elastase by some benzoxazinone derivatives indicates potential pharmaceutical applications .

Eigenschaften

IUPAC Name |

6-amino-5,7,8-trimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-5-6(2)11-10(7(3)9(5)12)13-8(14)4-15-11/h4,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFHSKFERWZSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1N)C)NC(=O)CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589355 |

Source

|

| Record name | 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

924845-80-7 |

Source

|

| Record name | 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.